(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid is a complex organic compound with a unique structure that includes an amino group, a hydroxycyclopropyl group, and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid typically involves multiple steps, including the formation of the cyclopropyl ring and the introduction of the amino and keto groups. One common method involves the reaction of a suitable precursor with a cyclopropylamine derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to modify the amino group.
Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a compound with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic pathways, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid include other amino acids and derivatives with similar functional groups, such as:
- (2S)-5-amino-2-hydroxy-5-oxopentanoic acid
- (2S)-5-amino-2-[(1-hydroxyethyl)amino]-5-oxopentanoic acid
- (2S)-5-amino-2-[(1-hydroxypropyl)amino]-5-oxopentanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its cyclopropyl ring, which confer distinct chemical and biological properties
Biologische Aktivität
(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid, also known by its chemical formula C8H14N2O4, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C8H14N2O4
- Molecular Weight : 202.21 g/mol
- CAS Number : 4479242
Biological Activity Overview
The compound exhibits several biological activities, primarily related to its role as an amino acid derivative. Its structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic processes.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in amino acid metabolism.
- Receptor Interaction : It is hypothesized that this compound could interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection and synaptic plasticity.
Case Studies and Experimental Data
- Antiproliferative Activity : In a study evaluating a library of oxadiazole derivatives, several compounds demonstrated cytotoxic effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Although this compound was not the primary focus, its structural analogs showed promising results in inhibiting cell proliferation, suggesting a potential for similar activity in this compound .
- Topoisomerase Inhibition : Research on related compounds indicated that certain derivatives could inhibit topoisomerase I activity, which is crucial for DNA replication and repair. This inhibition may contribute to the antiproliferative effects observed in cancer cell lines .
- Metabolic Role : As a metabolite in various organisms including humans and Escherichia coli, this compound plays a role in metabolic pathways, possibly influencing energy production and amino acid synthesis .
Data Table: Biological Activities and Effects
Eigenschaften
Molekularformel |
C8H14N2O4 |
---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H14N2O4/c9-6(11)2-1-5(7(12)13)10-8(14)3-4-8/h5,10,14H,1-4H2,(H2,9,11)(H,12,13)/t5-/m0/s1 |
InChI-Schlüssel |
OXSNIRUFWNKVQN-YFKPBYRVSA-N |
Isomerische SMILES |
C1CC1(N[C@@H](CCC(=O)N)C(=O)O)O |
Kanonische SMILES |
C1CC1(NC(CCC(=O)N)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.